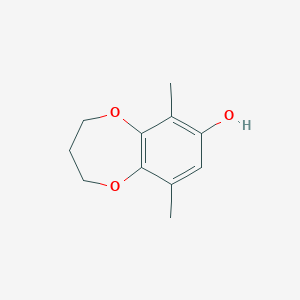
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a heterocyclic organic compound with a unique structure that includes a benzodioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is likely due to its ability to donate electrons and neutralize free radicals . In antimicrobial applications, it may interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,9-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is unique due to its specific substitution pattern and the presence of the benzodioxepin ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
CAS No. |
88631-92-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6,9-dimethyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol |
InChI |
InChI=1S/C11H14O3/c1-7-6-9(12)8(2)11-10(7)13-4-3-5-14-11/h6,12H,3-5H2,1-2H3 |
InChI Key |
BXUXORALEIRURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OCCCO2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14402995.png)

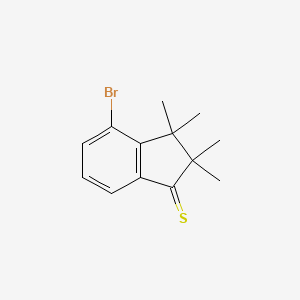
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
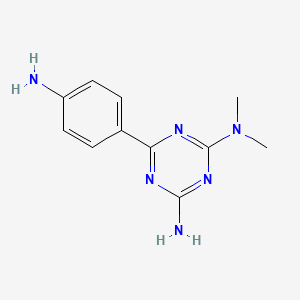
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
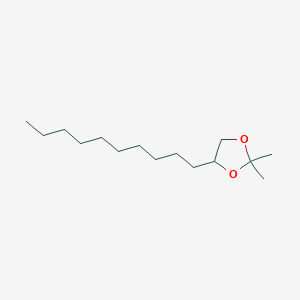
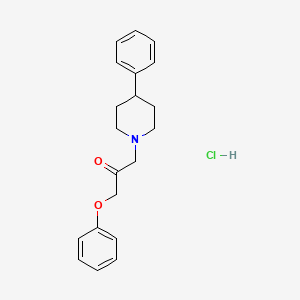
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
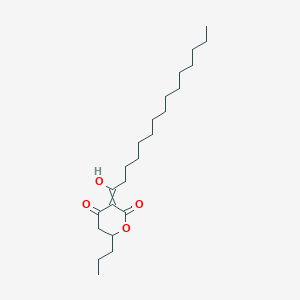
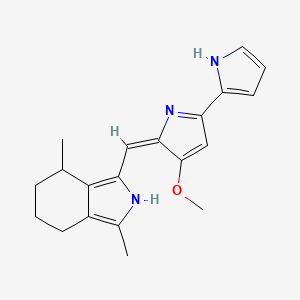
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

